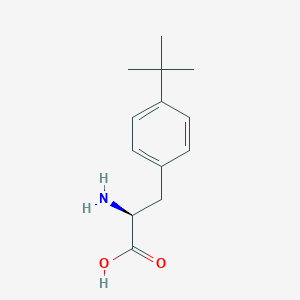

4-tert-Butyl-L-phenylalanine

描述

4-tert-Butyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

L-4-TERT-BUTYL-PHE, also known as 4-tert-Butyl-L-phenylalanine, (2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid, H-PHE(4-TBU)-OH, or (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid, is a compound of interest in the field of pharmaceutical research and synthesis . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

It is known that this compound is commonly used as a raw material in pharmaceutical research and synthesis . It can be used to generate new drug molecules and active peptides, or to study protein structure and function .

Mode of Action

It is known that the compound plays a significant role in organic synthesis . For instance, it is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known that the compound is involved in the deprotection of boc amino acids and peptides , which are essential components in the synthesis of proteins. This suggests that L-4-TERT-BUTYL-PHE may play a role in protein synthesis and related biochemical pathways.

Result of Action

It is known that the compound is commonly used as a raw material in pharmaceutical research and synthesis , suggesting that it may have various effects depending on the specific context of its use.

Action Environment

It is known that the compound is involved in reactions that occur at high temperatures , suggesting that temperature may be a significant environmental factor influencing its action.

生物活性

4-tert-Butyl-L-phenylalanine (4-tBu-L-Phe) is a modified amino acid derivative of phenylalanine, notable for its applications in peptide synthesis, drug development, and various biological studies. This article explores its biological activity, focusing on its antioxidant properties, cytotoxic effects, and role as a substrate for amino acid transporters, particularly in tumor imaging.

This compound is characterized by its bulky tert-butyl group, which enhances the compound's lipophilicity and stability. This modification makes it suitable for various applications:

- Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptides.

- Drug Development : Its unique structure aids in designing peptide-based drugs that target specific therapeutic areas, improving efficacy and reducing side effects.

- Bioconjugation : Used to attach peptides to biomolecules, it supports targeted drug delivery systems.

- Protein Engineering : It plays a significant role in studying protein interactions and modifications, contributing to our understanding of protein folding and stability .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of phenylalanine derivatives, including 4-tBu-L-Phe. The antioxidant activity is typically assessed using assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals, which can lead to cellular damage. The presence of the phenolic moiety in related compounds has been shown to enhance antioxidant activity significantly .

Cytotoxic Effects

The cytotoxicity of 4-tBu-L-Phe has been evaluated against various cancer cell lines. Research indicates that derivatives of phenylalanine exhibit varying levels of cytotoxicity depending on their structural modifications. For instance, studies involving L-phenylalanine surfactants have demonstrated increased cytotoxicity with longer alkyl chains, suggesting that structural changes can enhance or diminish biological activity .

Amino Acid Transport and Tumor Imaging

4-tBu-L-Phe is also a substrate for amino acid transporters, particularly the LAT1 transporter, which is often upregulated in tumor cells. This characteristic makes it a candidate for use in positron emission tomography (PET) imaging. Studies have shown that derivatives like p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP) can effectively accumulate in tumors, providing a means for metabolic imaging .

Case Studies and Research Findings

- Antioxidant Activity Study :

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects of phenylalanine derivatives on cancer cell lines.

- Method : HeLa and KB cell lines were treated with varying concentrations of 4-tBu-L-Phe derivatives.

- Findings : Results indicated a dose-dependent increase in cytotoxicity, with longer alkyl chains correlating with higher efficacy .

-

Amino Acid Transport Study :

- Objective : To investigate the uptake mechanisms of phenylalanine derivatives in glioma cells.

- Method : In vitro cell uptake studies were performed using 9L glioma cells.

- Findings : The study revealed that FEP had higher uptake rates than other reference ligands, indicating its potential as an effective tumor imaging agent due to its preferential transport via LAT1 .

Summary Table of Biological Activities

科学研究应用

Pharmaceutical Development

Overview

4-tert-Butyl-L-phenylalanine serves as a crucial building block in the synthesis of peptide-based drugs. Its unique structure enhances the efficacy and stability of these pharmaceuticals, making it an essential component in drug formulation.

Key Findings

- Peptide Synthesis : The compound is integral in solid-phase peptide synthesis (SPPS), allowing for efficient creation of complex peptides tailored for specific therapeutic targets .

- Bioavailability Improvement : Its incorporation into drug design has shown to improve the bioavailability of therapeutic agents, thereby enhancing their effectiveness while minimizing side effects .

Protein Engineering

Overview

In protein engineering, this compound is utilized to modify proteins, thereby improving their solubility and thermal stability. This application is particularly valuable in biopharmaceuticals and enzyme engineering.

Key Findings

- Stability Enhancement : Studies indicate that the presence of this compound can significantly enhance the thermal stability of proteins, making them more resilient under varying conditions .

- Functional Modifications : It aids in the design of novel proteins with specific functionalities, thus expanding the potential applications in synthetic biology and biotechnology .

Research on Neurotransmitters

Overview

The compound is also employed in research focused on neurotransmitter activity. Understanding its role can provide insights into neurological functions and potential therapeutic applications.

Key Findings

- Neurotransmitter Interaction Studies : Research has shown that this compound can influence neurotransmitter transport mechanisms across the blood-brain barrier, which is critical for developing treatments for neurological disorders .

Cosmetic Formulations

Overview

In the cosmetic industry, the unique properties of this compound make it a candidate for enhancing skin absorption and product performance.

Key Findings

- Anti-aging Products : Its application in formulating anti-aging products has been noted to promote skin health through improved absorption of active ingredients .

Food Industry Applications

Overview

The compound can also be explored for flavor enhancement in food products, providing a distinctive profile that can enhance product appeal.

Key Findings

- Flavor Enhancement Research : Initial studies suggest that incorporating this compound into food formulations may improve taste profiles, making it a potential additive in flavoring agents .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block in peptide synthesis and drug formulation | Enhanced efficacy and stability |

| Protein Engineering | Modification of proteins to improve stability and solubility | Increased thermal stability |

| Neurotransmitter Research | Studies on neurotransmitter activity and transport mechanisms | Insights into neurological functions |

| Cosmetic Formulations | Used to enhance skin absorption in cosmetic products | Improved product performance |

| Food Industry | Potential use as a flavor enhancer | More appealing taste profiles |

Case Studies

- Peptide-Based Drug Development

- Protein Stability Enhancement

- Neurotransmitter Activity Investigation

化学反应分析

Protection and Deprotection Reactions

The tert-butyl group serves as a protective moiety for the carboxyl group, enabling selective reactions during peptide synthesis.

Deprotection Under Acidic Conditions

- Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

- Conditions: Mild acidic conditions (e.g., 25–50% TFA in dichloromethane) .

- Mechanism: The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield free L-phenylalanine derivatives.

- Application: Critical for final deprotection steps in solid-phase peptide synthesis (SPPS) .

Example Reaction:

Peptide Coupling Reactions

The amino and carboxyl groups participate in standard peptide bond formation.

Common Coupling Reagents

| Reagent | Conditions | Yield (%) | Citation |

|---|---|---|---|

| HOBt/DIC | DMF, 0°C to RT | 85–92 | |

| EDCl/HOAt | DCM, RT | 88–94 | |

| Boc-Oxyma | DMF, 0°C | 90–95 |

Notes:

- Racemization at the α-carbon is minimized using Boc-Oxyma, preserving stereochemical integrity .

- The tert-butyl group enhances solubility in organic solvents like DMF, improving reaction efficiency .

Oxidation of the Benzyl Side Chain

- Reagents: KMnO₄, OsO₄

- Products: 4-tert-Butyl-L-phenylglycine derivatives (via benzylic oxidation) .

- Conditions: Aqueous acidic or basic media (pH 2–12) at 60–80°C.

Reduction of the Amino Group

Electrophilic Aromatic Substitution

The tert-butyl group is a strong electron-donating substituent, directing electrophiles to the meta position.

Nitration

- Reagents: HNO₃/H₂SO₄

- Product: 3-Nitro-4-tert-butyl-L-phenylalanine (minor para isomer due to steric hindrance) .

Sulfonation

Enzymatic Modifications

This compound is a substrate for engineered phenylalanine ammonia-lyases (PALs), enabling stereoselective transformations:

Example Reaction (Hydroamination):

Comparative Reactivity with Analogues

| Property | 4-tert-Butyl-L-Phe | Cbz-L-Phe | Fmoc-L-Phe |

|---|---|---|---|

| Deprotection Ease | Moderate (acid) | Easy (H₂/Pd-C) | Easy (base) |

| Solubility | High in DMF | Moderate | Low |

| Steric Effects | High | Low | Moderate |

属性

IUPAC Name |

(2S)-2-amino-3-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJZKSXYLTYFPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375923 | |

| Record name | 4-tert-Butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82372-74-5 | |

| Record name | p-tert-Butylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-BUTYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10YZ0R5GQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。